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Antibacterial 6.5 kDa protein

Cat. No.: B1578420
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Description

Historical Context of Discovery and Initial Characterization

The antibacterial 6.5 kDa protein was first identified and isolated from the hemocytes of the shore crab, Carcinus maenas. mdpi.comfrontiersin.orgvliz.be Initial studies focused on its potent antimicrobial properties, revealing its activity against a range of both Gram-positive and Gram-negative bacteria. vliz.be This discovery was part of a broader effort to understand the innate immune systems of invertebrates, which rely on a variety of antimicrobial peptides (AMPs) to defend against pathogens. mdpi.comnih.gov The protein from Carcinus maenas showed sequence similarity to bactenecin (B179754) 7 (Bac7), a well-characterized antimicrobial peptide from bovine neutrophils, suggesting a potentially conserved mechanism of action. frontiersin.orgfrontiersin.org

Early characterization of the 6.5 kDa protein involved determining its molecular mass and amino acid composition. As its name suggests, its molecular weight is approximately 6.5 kilodaltons. A key feature noted in its initial analysis was a high content of proline residues, which would later become central to its classification. mdpi.comfrontiersin.org The purification and partial sequencing of this peptide from crab hemocytes laid the groundwork for its recognition as a member of a distinct class of antimicrobial molecules. vliz.be

Significance in Innate Immunity Research and Molecular Biology

The study of the this compound and other PrAMPs holds considerable significance for both innate immunity research and molecular biology.

In the field of innate immunity , these peptides provide a window into the sophisticated defense mechanisms of invertebrates and vertebrates. mdpi.comnih.govembopress.org Understanding how these molecules function contributes to a broader comprehension of host-pathogen interactions and the evolution of immune responses. frontiersin.org The presence of similar PrAMPs in both crustaceans and mammals, like the 6.5 kDa protein and Bac7 respectively, suggests a conserved and effective antimicrobial strategy. frontiersin.orgfrontiersin.org The low toxicity of PrAMPs to host cells makes them particularly interesting components of the innate immune system. embopress.orgresearchgate.net

From a molecular biology perspective, PrAMPs are valuable tools for studying fundamental cellular processes. Their ability to specifically target and inhibit the bacterial ribosome and chaperone proteins like DnaK allows researchers to probe the intricacies of protein synthesis and folding. tandfonline.comoup.com The unique way in which they enter bacterial cells, often utilizing specific transporters like SbmA, also provides insights into bacterial physiology and transport mechanisms. oup.comnih.gov The development of resistance to PrAMPs, which can involve mutations in these transporters, is another area of active research with implications for understanding bacterial evolution and adaptation. mdpi.com

The non-lytic nature and specific intracellular targets of PrAMPs like the 6.5 kDa protein make them attractive templates for the development of novel antimicrobial agents, a critical area of research in an era of increasing antibiotic resistance. frontiersin.orgnih.govnih.gov

Properties

bioactivity

Antibacterial

sequence

XXVPYPRPFPRPPIGPRPLPFPGGGRPFQS

Origin of Product

United States

Origin, Isolation, and Biosynthesis

Natural Sources and Producer Organisms

The primary natural sources of the antibacterial 6.5 kDa protein and related peptides are the haemocytes of decapod crustaceans. nih.govvliz.bevliz.be Haemocytes are the main immune effector cells in the crustacean circulatory fluid, known as haemolymph, and are involved in storing and releasing various defense molecules. nih.gov

The first antimicrobial peptide of this approximate size to be characterized was a 6.5 kDa proline-rich peptide isolated from the granular haemocytes of the shore crab, Carcinus maenas. nih.govvliz.bevliz.be This discovery was a significant step in understanding crustacean immunology, providing the first evidence of such peptidic defense molecules in these animals. vliz.bevliz.be

Subsequently, a family of antimicrobial peptides named penaeidins, with molecular weights ranging from 5.5 to 6.6 kDa, were discovered in the haemocytes of the shrimp Litopenaeus vannamei. nih.govvliz.be These peptides are also found in other shrimp species, such as Penaeus monodon. nih.gov Other crustaceans, like the blue crab (Callinectes sapidus), also possess antibacterial peptides, although some, like callinectin, have a smaller molecular weight of 3.7 kDa. nih.gov While the hepatopancreas of the red king crab has also been identified as a source of antimicrobial peptides, the most well-characterized proteins in the 6.5 kDa range originate from haemocytes. nih.gov

Producer OrganismPeptide/Protein FamilyMolecular Weight (kDa)Source Tissue
Shore Crab (Carcinus maenas)Proline-rich peptide6.5Haemocytes
Whiteleg Shrimp (Litopenaeus vannamei)Penaeidins5.5 - 6.6Haemocytes
Blue Crab (Callinectes sapidus)Callinectin3.7Haemocytes
Shore Crab (Carcinus maenas)Cysteine-rich protein11.5Granular Haemocytes

Research Methodologies for Isolation and Purification

The isolation and purification of the 6.5 kDa antibacterial protein from its natural sources involve a multi-step process utilizing standard biochemical techniques to separate the peptide from a complex mixture of proteins within haemocyte extracts.

A common initial step is the extraction of proteins from collected haemocytes. This is often followed by ammonium sulfate (B86663) precipitation , a method used to salt out proteins from a solution based on their solubility. nih.govupm.edu.my The resulting protein precipitate is then redissolved and subjected to dialysis to remove the salt and other small molecules. nih.govupm.edu.my

Chromatographic techniques are essential for purifying the target protein to homogeneity.

Ion-Exchange Chromatography: This method separates proteins based on their net charge. As the 6.5 kDa protein and its analogues like penaeidins are typically cationic (positively charged), cation exchange chromatography is often employed. nih.govnih.gov

Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. It can be used to isolate proteins within a specific molecular weight range, such as 6.5 kDa. nih.govupm.edu.my

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is frequently used as a final polishing step to achieve high purity of the peptide. nih.gov

The purity and molecular weight of the isolated protein are confirmed using methods like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and mass spectrometry. upm.edu.mynih.gov

Hypothesized Biosynthetic Pathways and Precursor Processing

The biosynthesis of the 6.5 kDa antibacterial protein is thought to involve the synthesis of a larger precursor protein (preproprotein) that undergoes post-translational modifications to yield the mature, active peptide. This model is based on the well-studied biosynthesis of related antimicrobial peptides, such as the penaeidins from shrimp. vliz.be

The penaeidins are characterized by a unique structure, combining a proline-rich N-terminal domain with a cysteine-rich C-terminal domain containing three disulfide bridges. vliz.benih.gov This chimeric structure strongly suggests that they are synthesized as a larger precursor which is then enzymatically cleaved. This processing is necessary to release the final, functional peptide. The proline-rich peptide from Carcinus maenas shares sequence similarities with the proline-rich domain of penaeidins, indicating a potentially conserved biosynthetic pathway. vliz.be

The hypothesized pathway involves:

Transcription and Translation: The gene encoding the precursor protein is transcribed into mRNA and then translated into a preproprotein on ribosomes.

Signal Peptide Cleavage: A signal peptide at the N-terminus, which directs the protein for secretion, is cleaved off, resulting in a proprotein.

Proteolytic Cleavage: The proprotein undergoes further proteolytic cleavage to remove other domains, releasing the mature 50-62 amino acid peptide. vliz.be

Disulfide Bond Formation: For cysteine-rich peptides like penaeidins, disulfide bridges are formed in the C-terminal domain, which is crucial for their structure and activity. vliz.be

Transcriptional and Translational Regulation in Research Models

The regulation of antibacterial protein synthesis in crustaceans can be categorized as either inducible or constitutive.

Inducible Expression: The synthesis of many crustacean antimicrobial proteins is inducible, meaning their production is significantly upregulated in response to an immune challenge, such as a bacterial infection or wounding. nih.gov This allows the organism to mount a rapid and targeted defense against invading pathogens.

Constitutive Expression: In contrast, some antibacterial peptides are expressed constitutively, meaning they are produced at a relatively constant level regardless of immune stimulation. The three initial antibacterial molecules isolated from Carcinus maenas haemocytes, including the 6.5 kDa peptide, were identified as constitutive molecules. vliz.bevliz.be Similarly, penaeidins were first purified from the haemocytes of shrimp that had not been experimentally infected, indicating their constitutive presence. vliz.begoogle.com

This constitutive expression suggests that these 6.5 kDa proteins serve as a standing defense, providing immediate protection against microbes that breach the host's physical barriers. While the specific transcriptional and translational regulatory elements (e.g., promoters, enhancers, transcription factors) governing the expression of the 6.5 kDa protein gene in crustaceans have not been fully elucidated, their constitutive presence points to a regulatory mechanism that maintains a baseline level of production as part of the animal's routine immune surveillance.

Structural Elucidation and Biophysical Characterization

Primary Sequence Analysis and Key Amino Acid Motifs

Proline-Rich Domains and Proline-Arginine-Proline (PRP) Repeats

A defining feature of the 6.5 kDa protein is its abundance of proline residues, a characteristic shared with other PrAMPs. mdpi.com Initial analysis of the N-terminal sequence of the 6.5 kDa protein revealed a significant proline content and a remarkable similarity of over 60% to the mature form of bactenecin-7 within a 28-amino-acid overlap. nih.gov Bactenecin-7 is known for its distinctive Proline-Arginine-Proline (PRP) motifs, which are also observed in the partial sequence of the crab-derived peptide. frontiersin.org These PRP repeats are not merely structural curiosities; they are critical for the biological activity of PrAMPs, often playing a role in their interaction with intracellular targets such as the 70S ribosome and the bacterial chaperone protein DnaK. frontiersin.orgtandfonline.com The full sequence of bactenecin-7, a 60-residue peptide, is rich in these motifs, and it is highly probable that the complete sequence of the 6.5 kDa protein from C. maenas also features multiple PRP repeats throughout its length. frontiersin.orgoup.com

PeptideSequence
Bactenecin-7 (Full Sequence)RRIRPRPPRLPRPRPRPLPFPRPGPRPIPRPLPFPRPGPRPIPRPLPFPRPGPRPIPRP
Antibacterial 6.5 kDa protein (Partial N-terminal Sequence)XXVPYPRPFPRPPIGPRPLPFPGGGRPFQS...

Influence of Amino Acid Composition on Molecular Properties

The amino acid composition of the 6.5 kDa protein, inferred from its partial sequence and homology to bactenecin-7, is heavily skewed towards proline and arginine residues. In bactenecins, proline can constitute over 45% of the total amino acid residues, with arginine accounting for more than 20%. nih.gov This high proline content imparts a unique conformational rigidity and prevents the formation of standard secondary structures like alpha-helices and beta-sheets in aqueous solution. The abundance of arginine residues provides a strong cationic nature to the peptide, which is crucial for its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.com The remainder of the amino acid sequence in bactenecins is predominantly composed of hydrophobic residues, which are thought to contribute to the peptide's ability to traverse the bacterial membrane and interact with its intracellular targets. nih.gov

Amino AcidPercentage in Bactenecin-7 (%)Predicted Role
Proline (Pro)>45%Structural rigidity, prevention of standard secondary structures, target interaction
Arginine (Arg)>20%Cationic nature, initial interaction with bacterial membranes
Hydrophobic Residues (e.g., Ile, Leu, Phe)VariableMembrane translocation, interaction with intracellular targets

Secondary and Tertiary Structure Determination

While the primary sequence provides a one-dimensional view, the three-dimensional structure of the 6.5 kDa protein is essential for its biological function. The determination of its secondary and tertiary structure relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Techniques (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure of proteins in solution. For proline-rich peptides like the 6.5 kDa protein and bactenecin-7, CD spectra in aqueous solutions typically show a lack of canonical alpha-helical or beta-sheet structures. nih.gov Instead, they often exhibit a conformation characterized as a polyproline II (PPII) helix, a left-handed helix with threefold rotational symmetry. However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, some PrAMPs can adopt more ordered structures. nih.gov For instance, studies on bactenecin (B179754) have shown that while it exists as a type I beta-turn structure in various environments, its linear derivatives can adopt different conformations depending on the lipophilicity of the surroundings. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of proteins in solution. While no specific NMR studies have been published for the C. maenas 6.5 kDa protein, extensive NMR studies on bactenecin and its fragments have revealed important structural features. These studies have confirmed the extended, non-globular conformation of these peptides in aqueous solution. researchgate.net Furthermore, NMR can be used to monitor the conformational changes that occur upon binding to bacterial membrane components or intracellular targets, providing insights into the mechanism of action at an atomic level. springernature.com

Advanced Computational Structural Modeling and Homology Prediction

In the absence of experimentally determined structures, computational methods such as homology modeling can provide valuable insights into the potential three-dimensional structure of a protein. researchgate.net Homology modeling relies on the known structure of a related protein (the template) to build a model of the target protein. wikipedia.org Given the significant sequence similarity between the 6.5 kDa protein and bactenecin-7, the latter would serve as an excellent template for homology modeling. The process would involve aligning the sequence of the 6.5 kDa protein with that of bactenecin-7 and using the structural information from a known bactenecin structure (if available) to predict the fold of the crab peptide. westminster.ac.uk Such models can then be used to predict key structural features, potential binding sites, and to guide further experimental studies. tandfonline.comnih.gov

Investigating Conformational Flexibility and Dynamics

The function of many proteins, including antimicrobial peptides, is intrinsically linked to their conformational flexibility and dynamics. For PrAMPs, which need to traverse the bacterial membrane and interact with intracellular targets, conformational flexibility is likely a crucial attribute.

Analysis of Post-Translational Modifications and their Structural Implications

Post-translational modifications (PTMs) are crucial for the structure, function, and stability of many proteins, including antibacterial peptides. nih.govnih.gov These modifications, which occur after the protein has been synthesized, can significantly alter the physicochemical properties of the peptide, influencing its folding, stability, and interaction with target membranes. nih.govfrontiersin.orgnih.gov For a compact protein like the 6.5 kDa antibacterial protein, with a relatively small number of amino acid residues, even minor modifications can have profound structural and functional consequences. frontiersin.orgnih.gov The analysis of PTMs in bacterial proteins can be challenging due to their often low levels and the specialized analytical techniques required for their detection. researchgate.netnih.gov

Research into antibacterial peptides has revealed a variety of PTMs that contribute to their efficacy and stability. nih.gov While the specific modifications of the 6.5 kDa antibacterial protein require empirical determination, common PTMs found in other antibacterial peptides provide a framework for understanding potential modifications and their structural roles. These modifications can range from simple additions of chemical groups to more complex alterations of the peptide backbone. nih.govnih.gov

Detailed research findings on PTMs in antibacterial peptides include:

Disulfide Bond Formation: The formation of disulfide bonds between cysteine residues is a common PTM in many secreted and extracellular proteins, including numerous antimicrobial peptides. nih.gov These covalent linkages are critical for stabilizing the tertiary structure of the protein, creating a more rigid and proteolytically resistant fold. For the 6.5 kDa antibacterial protein, the presence of an even number of cysteine residues would be a strong indicator of potential disulfide bridging. The specific connectivity of these bonds would define the global fold of the protein, directly impacting its target specificity and mechanism of action.

Amidation of the C-terminus: The amidation of the C-terminal carboxylic acid is a frequent modification in bioactive peptides. This modification neutralizes the negative charge at the C-terminus, which can be important for the peptide's interaction with negatively charged bacterial membranes. Structurally, C-terminal amidation can also increase the peptide's resistance to degradation by carboxypeptidases, thereby enhancing its stability and bioavailability. nih.gov

Glycosylation: The attachment of sugar moieties to specific amino acid residues (typically asparagine, serine, or threonine) is a PTM that can significantly impact protein folding, solubility, and stability. In the context of an antibacterial protein, glycosylation could play a role in protecting the peptide from proteolysis and modulating its interaction with host or bacterial cells. While more common in eukaryotes, glycosylation does occur in bacteria and can be a key modification for secreted proteins. researchgate.netfrontiersin.org

The structural implications of these PTMs are summarized in the table below, providing a hypothetical overview of how such modifications could impact the 6.5 kDa antibacterial protein.

Post-Translational ModificationAmino Acid(s) InvolvedMethod of DetectionPotential Structural Implication
Disulfide Bond Formation CysteineMass Spectrometry (under reducing and non-reducing conditions), X-ray Crystallography, NMR SpectroscopyStabilizes the tertiary structure, creating a more compact and rigid fold. Defines the overall topology of the protein.
C-terminal Amidation C-terminal amino acidMass Spectrometry, HPLC analysisNeutralizes the C-terminal negative charge, potentially altering electrostatic interactions. Can enhance structural stability by resisting carboxypeptidase activity.
N-terminal Acetylation N-terminal amino acidMass Spectrometry, Edman degradationRemoves the N-terminal positive charge, affecting overall charge distribution and isoelectric point. May influence interactions with other molecules and protect against aminopeptidases.
Glycosylation Asparagine, Serine, ThreonineMass Spectrometry, Lectin blotting, Glycan analysisIncreases hydrodynamic radius and can influence protein folding and solubility. May shield proteolytic sites, increasing stability.

It is important to note that the presence and nature of PTMs are highly specific to the protein and the producing organism. researchgate.netnih.gov Therefore, a comprehensive analysis using techniques such as high-resolution mass spectrometry is essential to definitively identify and characterize the PTMs of the 6.5 kDa antibacterial protein and to elucidate their precise structural and functional roles. frontiersin.orgnih.gov The interplay of multiple PTMs can also lead to a complex combination of structural and functional outcomes. frontiersin.org

Molecular Mechanisms of Antibacterial Action

Intracellular Target Identification and Binding Dynamics

Once inside the bacterial cytoplasm, these antimicrobial peptides engage with specific molecular targets, disrupting their function and leading to a cascade of events that culminate in cell death. Key intracellular targets include ribosomes and chaperone proteins.

Inhibition of 70S Ribosomal Protein Synthesis

A primary mechanism of action for many antimicrobial peptides is the inhibition of protein synthesis by targeting the bacterial 70S ribosome. researchgate.netsemanticscholar.org This inhibition can occur at various stages of translation, including initiation, elongation, and termination. nih.govmicrobenotes.com

Certain proline-rich antimicrobial peptides (PrAMPs) have been shown to bind within the peptide exit tunnel of the 50S ribosomal subunit. nih.gov This binding physically obstructs the path of newly synthesized polypeptide chains, effectively halting protein elongation. nih.gov For example, the oncocin derivative, onc112, a 19-residue-long PrAMP, has been observed to simultaneously block the peptidyl transferase center and the peptide exit tunnel of the ribosome. nih.gov This dual-action mechanism prevents the transition from the initiation to the elongation phase of protein synthesis. nih.gov

Structural studies of various PrAMPs, including Bac7(1-35), Pyrrhocoricin, and Metalnikowin, bound to the Thermus thermophilus 70S ribosome reveal a common mechanism. These peptides block the ribosomal exit tunnel by occupying multiple well-characterized antibiotic-binding sites, thereby interfering with the initiation of translation. oup.com This interference prevents the correct positioning of initiator and elongator tRNAs, ultimately leading to a complete shutdown of protein synthesis. nih.govfrontiersin.org

Table 1: Antimicrobial Peptides Targeting the 70S Ribosome

Peptide ClassSpecific ExampleRibosomal Target SiteMechanism of Inhibition
Proline-Rich AMPsOncocin derivatives (e.g., onc112)Peptidyl Transferase Center & Peptide Exit TunnelBlocks access to A and P sites, preventing elongation. nih.gov
Proline-Rich AMPsBac7(1-35)Peptide Exit TunnelObstructs the path of the nascent polypeptide chain. oup.com
Proline-Rich AMPsApidaecin-type peptides50S subunit assemblyBlocks the formation of the large ribosomal subunit. researchgate.net

Modulation of Bacterial Chaperone Proteins (e.g., DnaK)

In addition to targeting the ribosome, some antimicrobial peptides interact with and modulate the function of bacterial chaperone proteins, such as DnaK (the bacterial homolog of Hsp70). nih.govnih.gov The DnaK chaperone system is crucial for bacterial survival under stress conditions, including exposure to antibiotics, as it assists in the refolding of misfolded proteins and prevents the accumulation of protein aggregates. nih.govasm.org

Certain short, proline-rich AMPs, like pyrrhocoricin, drosocin, and apidaecin, have been found to interact with DnaK. nih.gov This interaction can inhibit the chaperone's protein-folding activity, leading to an accumulation of non-functional proteins and contributing to cellular stress. nih.govnih.gov While DnaK was initially identified as a target for some PrAMPs, subsequent research has shown that for peptides like oncocin, the ribosome is the preferred and primary target, with binding affinities significantly higher than for DnaK. nih.govoup.com

The cellular response to antibiotic-induced stress often involves the upregulation of chaperone proteins like DnaK and GroEL. nih.govmicrobiologyresearch.org By targeting these very chaperones, some AMPs can exacerbate the effects of protein synthesis inhibition and other cellular damage, creating a synergistic bactericidal effect. A knockout of the DnaK gene in S. aureus has been shown to make the bacteria more susceptible to certain therapeutic agents. mdpi.com

Bacterial Membrane Interaction and Translocation Mechanisms

Unlike many other classes of antimicrobial peptides that kill bacteria by forming pores in their membranes, the 6.5 kDa proteins discussed here typically employ a non-lytic mechanism to enter the cell. nih.govnih.govresearchgate.net

Role of Specific Bacterial Transporters (e.g., SbmA, YgdD, MdtM) in Uptake

The entry of many of these antimicrobial peptides into the bacterial cytoplasm is not a passive process but is facilitated by specific inner membrane transporter proteins. researchgate.net The primary transporter implicated in the uptake of numerous proline-rich AMPs in Gram-negative bacteria is SbmA. nih.govresearchgate.netuniprot.org

SbmA is an inner membrane protein that is hijacked by these peptides to gain entry into the cell. nih.gov Deletion of the sbmA gene in E. coli has been shown to confer resistance to various AMPs, including microcin B17 and proline-rich peptides like arasin 1. nih.govnih.gov

In addition to SbmA, other transporters have been identified as playing a role in peptide uptake. The inner membrane protein YgdD has been shown to be required for the full susceptibility of E. coli to the proline-rich AMP arasin 1, likely by assisting in its uptake or intracellular action. nih.govmicrobiologyresearch.org The drug/H+ antiporter MdtM has also been implicated as having an accessory role in the uptake of certain peptides, particularly at higher concentrations. researchgate.net

Table 2: Bacterial Transporters Involved in AMP Uptake

TransporterLocationPeptide SubstratesRole in Uptake
SbmAInner MembraneProline-rich AMPs (e.g., Arasin 1, Oncocin), Microcin B17, Microcin 25Primary transporter for uptake. nih.govresearchgate.netuniprot.org
YgdDInner MembraneArasin 1Supports full susceptibility, possibly by aiding uptake. nih.govmicrobiologyresearch.org
MdtMInner MembraneTur1A, Bac7, OncocinAccessory role, particularly at higher peptide concentrations. researchgate.net

Cellular Responses Elicited in Target Microorganisms

The inhibition of essential cellular processes by these antimicrobial peptides triggers a range of stress responses within the target bacteria.

The primary consequence of ribosomal inhibition is the cessation of protein synthesis, which is a lethal event for the cell. study.comwikipedia.orgstudy.com This leads to the arrest of growth and replication. The accumulation of misfolded or incomplete proteins, due to both direct inhibition of translation and modulation of chaperone function, further contributes to cellular stress.

Bacteria often respond to such stresses by inducing the expression of heat shock proteins, including the chaperones DnaK and GroEL. nih.govmicrobiologyresearch.org This response is an attempt to mitigate the damage by refolding or degrading abnormal proteins. However, as some AMPs can also target these chaperones, this defense mechanism can be compromised. nih.gov The multifaceted assault on protein synthesis and protein quality control ultimately overwhelms the bacterial cell's coping mechanisms, leading to its death.

Effects on Cell Morphology and Integrity

Research has demonstrated that antimicrobial peptides (AMPs) can directly target and compromise the physical structure of bacterial cells. The initial interaction often involves electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell envelope. mdpi.com Following this initial binding, the peptides can insert themselves into the cell membrane, a process that increases the membrane's permeability. mdpi.com This disruption of the membrane's integrity leads to significant alterations in cell morphology and ultimately results in cell death. mdpi.com

Electron microscopy studies have provided visual evidence of these effects. For instance, treatment of Listeria monocytogenes with an antimicrobial peptidase resulted in a wide range of ultrastructural alterations, including visible disruption of the bacterial cell walls, compared to the intact structures of control cells. nih.gov Similarly, scanning electron microscopy has shown that other antibacterial agents can damage the cell surface of pathogens, confirming that the disruption of cell integrity is a key mechanism leading to cell death. nih.gov This action of breaking the cell wall and membrane is a primary method by which these proteins destroy bacteria. nih.gov

Impact on Intracellular Ion Homeostasis and Membrane Potential

Beyond physical disruption, the 6.5 kDa protein affects the delicate balance of ions within the bacterial cell, which is crucial for survival. Bacteria maintain high intracellular concentrations of potassium (K+), which are essential for regulating cell turgor, maintaining pH homeostasis, and enabling enzymatic activities, including protein synthesis by ribosomes. nih.gov

Antimicrobial agents can disrupt this balance. For example, the natural antimicrobial xanthorrhizol has been shown to increase the efflux of solutes like K+ ions from Staphylococcus aureus cells. frontiersin.org The movement of ions across the cell membrane is intrinsically linked to the cell's membrane potential. nih.gov Potassium channels, in particular, can significantly influence the membrane potential by causing rapid changes in potassium permeability. nih.govelifesciences.org Even in rapidly metabolizing bacteria, the opening of a K+ permeation pathway can substantially alter the membrane potential. nih.gov Such changes in the ionic composition and membrane potential of bacteria can have profound effects on their physiological state and viability. nih.gov

Reactive Oxygen Species (ROS) Generation Studies

Another mechanism of action involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). ROS are highly reactive molecules that can cause significant damage to essential cellular components like nucleic acids, lipids, and proteins. mdpi.comresearchgate.net The accumulation of ROS leads to a state of oxidative stress, which bacteria cannot always detoxify, resulting in cell death. mdpi.com

Several alternative antimicrobials exert their effects by inducing the hyperaccumulation of ROS in pathogens. nih.gov Research into certain antibacterial materials has shown that they can cause an accumulation of ROS by downregulating the expression of genes related to managing oxidative stress. nih.gov This strategy represents a potent antimicrobial approach, and inducing high levels of ROS is an extensively studied method for treating infections, particularly those caused by multidrug-resistant bacteria. nih.govresearchgate.net

Antimicrobial Activity Spectrum in Research Models

The 6.5 kDa antibacterial protein and similar peptides have been evaluated against a wide range of microorganisms in various research settings, demonstrating a broad spectrum of activity that includes Gram-positive bacteria, Gram-negative bacteria, and fungi.

Activity against Gram-Positive Bacteria

The protein has shown significant efficacy against a variety of Gram-positive pathogens. An engineered peptidase demonstrated potent activity against Listeria monocytogenes and expanded its specificity to include Staphylococcus aureus and Enterococcus faecium. nih.gov It was also effective against other Gram-positive bacteria with a specific peptidoglycan type, such as Bacillus subtilis and Bacillus cereus. nih.gov

Other studies have highlighted the broad-spectrum activity of certain compounds against Gram-positive bacteria, including S. aureus, Streptococcus mutans, Listeria monocytogenes, and Bacillus cereus. frontiersin.org Furthermore, synthetic antimicrobial peptides have shown potent growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. nih.gov

Table 1: Activity Against Gram-Positive Bacteria

Bacterial Species Research Finding
Listeria monocytogenes Susceptible to engineered M23 peptidase. nih.gov
Staphylococcus aureus Susceptible, including MRSA strains. nih.govnih.gov
Enterococcus faecium Activity demonstrated by an engineered chimera enzyme. nih.gov
Bacillus subtilis Susceptible to StM23 peptidase. nih.gov
Bacillus cereus Susceptible to StM23 peptidase. nih.govfrontiersin.org

Activity against Gram-Negative Bacteria

The activity of these antibacterial proteins extends to Gram-negative bacteria, which are notoriously difficult to treat due to their protective outer membrane. nih.gov Specific peptides have demonstrated selective activity against Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae. biorxiv.org

A novel antibacterial protein purified from Bacillus velezensis showed a strong inhibitory effect on Gram-negative bacteria including Pseudomonas aeruginosa, Salmonella, and Shigella. mdpi.com Synthetic peptides have also proven effective, with studies showing growth inhibition against pathogenic E. coli O157:H7. nih.gov Additionally, crude extracts from Pseudomonas aeruginosa ISP1RL4 have shown inhibitory activity against multidrug-resistant strains like E. coli ESBL and K. pneumoniae ESBL. researchgate.net

Table 2: Activity Against Gram-Negative Bacteria

Bacterial Species Research Finding
Escherichia coli Susceptible, including O157:H7 and ESBL strains. nih.govbiorxiv.orgresearchgate.net
Klebsiella pneumoniae Susceptible, including ESBL strains. biorxiv.orgresearchgate.net
Pseudomonas aeruginosa Inhibited by protein from Bacillus velezensis. mdpi.com
Salmonella sp. Inhibited by protein from Bacillus velezensis. mdpi.com
Shigella castellani Inhibited by protein from Bacillus velezensis. mdpi.com

Antifungal Properties and Efficacy

In addition to its antibacterial properties, research has uncovered the antifungal potential of proteins in this size range. A 6 kDa defensin from the French bean, for example, exhibits antifungal activity. researchgate.net Similarly, a 4.7-kDa peptide isolated from rubber latex is active against various Candida species, including Candida albicans, Candida krusei, and Candida tropicalis. researchgate.net

The challenge of fungal infections is growing, partly due to increasing resistance to existing antifungal drugs. mdpi.com Natural compounds are being investigated as promising platforms for new antifungal agents. For instance, hinokitiol, a natural monoterpenoid, has shown excellent activity against C. albicans, including strains resistant to common drugs like fluconazole and caspofungin. mdpi.com Other plant extracts have also demonstrated the ability to inhibit the growth of Candida species and, in some cases, enhance the activity of conventional antifungal drugs. mdpi.com

Table 3: Antifungal Activity

Fungal Species Research Finding
Candida albicans Susceptible to a 4.7-kDa peptide and other natural compounds. researchgate.netmdpi.com
Candida krusei Susceptible to a 4.7-kDa peptide from rubber latex. researchgate.net
Candida tropicalis Susceptible to a 4.7-kDa peptide and plant extracts. researchgate.netmdpi.com
Various phytopathogenic fungi Inhibited by a 98-kDa urease from cotton. researchgate.net

Investigating Selectivity for Prokaryotic Membranes over Eukaryotic Cells

The therapeutic potential of antibacterial proteins, including those in the 6.5 kDa range, is critically dependent on their ability to selectively target and disrupt bacterial membranes while leaving host eukaryotic cells unharmed. This selectivity is not coincidental but is rooted in fundamental biophysical and compositional differences between prokaryotic and eukaryotic cell membranes. Research into these differences has illuminated the molecular mechanisms that govern this crucial targeting.

The primary driver of selectivity is the electrostatic interaction between the typically cationic antimicrobial peptide and the anionic surfaces of bacterial membranes. frontiersin.orgnih.gov The cell membranes of bacteria are characterized by a high concentration of negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin. stackexchange.com This creates a strong negative surface potential that attracts the positively charged residues (e.g., lysine and arginine) of the antibacterial protein. tandfonline.comnih.gov In stark contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine, resulting in a membrane surface with no significant net charge. nih.govstackexchange.com This lack of electrostatic attraction minimizes the initial binding of the antibacterial protein to eukaryotic cells.

Further contributing to this selectivity is the distinct lipid composition beyond just surface charge. The absence of cholesterol in bacterial membranes makes them more fluid and less condensed, rendering them more susceptible to disruption by antimicrobial peptides. nih.govresearchgate.net Eukaryotic membranes, however, are rich in cholesterol, a molecule that significantly enhances the rigidity and packing of the lipid bilayer. nih.govmdpi.com This cholesterol-induced ordering of lipids increases the mechanical strength of the membrane, making it more resistant to the peptide-induced pore formation or destabilization. nih.govresearchgate.net While some studies suggest cholesterol's protective role might be less effective in heterogeneous membranes with lipid rafts, its presence is still considered a major factor in preventing the disruption of eukaryotic cells. nih.govnih.gov

The higher transmembrane potential found in bacteria also plays a role in enhancing the electrostatic attraction and subsequent action of these cationic peptides. nih.gov The combination of a negatively charged surface and the absence of reinforcing sterols makes the bacterial membrane a highly favorable target for the antibacterial 6.5 kDa protein. Molecular dynamics simulations have confirmed that peptides with optimized cationic residues show enhanced binding affinity to bacterial membrane models by interacting with specific bacterial lipids like lipid A and cardiolipin. nih.gov

These synergistic factors—electrostatic attraction, specific lipid composition, and the physical properties of the membrane—form the basis of the selective antibacterial action, allowing for the effective targeting of prokaryotic pathogens with minimal impact on host cells.

Research Findings on Membrane Characteristics

The following table summarizes the key distinctions between prokaryotic and eukaryotic membranes that contribute to the selectivity of cationic antimicrobial proteins.

FeatureProkaryotic MembranesEukaryotic MembranesSignificance for Selectivity
Overall Surface Charge Anionic (-)Zwitterionic (Neutral)Promotes initial electrostatic attraction of cationic peptides to bacteria. nih.govstackexchange.com
Outer Leaflet Phospholipids Rich in anionic lipids (e.g., Phosphatidylglycerol, Cardiolipin). stackexchange.comresearchgate.netPredominantly zwitterionic lipids (e.g., Phosphatidylcholine). nih.govresearchgate.netProvides specific binding sites and a strong negative charge on bacterial surfaces.
Presence of Sterols AbsentCholesterol is a major component (~25-30%). researchgate.netresearchgate.netCholesterol increases membrane rigidity and stability, protecting eukaryotic cells from disruption. nih.govnih.govmdpi.com
Membrane Fluidity Generally more fluidLess fluid, more orderedHigher fluidity of bacterial membranes facilitates easier peptide insertion and disruption. researchgate.net

Genetic and Evolutionary Aspects of the Protein and Its Analogs

Gene Identification and Analysis of Coding Sequences

The identification of genes encoding the 6.5 kDa protein and its analogs relies on various molecular biology and bioinformatic techniques. The process typically begins with the isolation and sequencing of the peptide itself, followed by reverse genetics approaches to identify the corresponding gene.

Gene Identification Methods:

Library Screening: A common method involves screening cDNA or genomic libraries with probes designed from the amino acid sequence of the purified peptide. For instance, the first PrAMP from mollusks, Cg-Prp, was identified by screening a hemocyte EST library for Pro-Arg-Pro (PRP) motifs. mdpi.com

Transcriptome Mining: With the advent of next-generation sequencing, mining transcriptome databases has become a powerful tool. Researchers can search for sequences with characteristic features of antimicrobial peptides (AMPs), such as a signal peptide and a cationic, amphipathic mature peptide region. frontiersin.orgfrontiersin.orgmdpi.com

Homology Searching: Genes for new PrAMPs can be identified by searching sequence databases for homologs of known antimicrobial peptides using tools like BLAST. frontiersin.org

Analysis of Coding Sequences: The genes encoding many mammalian PrAMPs, such as bactenecins, belong to the cathelicidin family. These genes typically share a conserved structure comprising four exons and three introns. nih.govfrontiersin.org

Exon 1: Encodes the signal peptide, which directs the prepropeptide to the secretory pathway.

Exons 2 and 3: Code for the highly conserved "cathelin" prodomain. This domain is crucial for the proper folding and trafficking of the precursor protein and prevents the mature peptide from harming the host's own cells. frontiersin.orgingentaconnect.com

Exon 4: Encodes the highly variable mature antimicrobial peptide, which is released by proteolytic cleavage. The sequence diversity in this exon is responsible for the wide range of antimicrobial activities observed among different cathelicidins. frontiersin.orgingentaconnect.com

Analysis of the open reading frame (ORF) reveals the precursor protein's full sequence, including the signal peptide, the cathelin domain, and the mature peptide. For example, the gene for the 57-kDa antigen from the pathogen Renibacterium salmoninarum was found to have an ORF of 1671 nucleotides, coding for a 557-amino acid protein, which is then processed into a mature protein. nih.gov

Gene/Peptide FamilyTypical Gene StructureKey Coding Sequence FeaturesOrganism Type
Cathelicidins (Mammalian PrAMPs)4 exons, 3 intronsConserved signal peptide and cathelin domain; hypervariable mature peptide domain.Mammals
PenaeidinsVariableN-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD).Crustaceans
Insect PrAMPs (e.g., Drosocin)Often lack intronsShort coding sequences for a prepropeptide that is processed.Insects

Phylogenetic Relationship with Related Antimicrobial Peptides (AMPs) and PrAMPs

Phylogenetic analysis reveals the evolutionary history and relationships between the 6.5 kDa protein and other AMPs. Mammalian PrAMPs, like bactenecins, are firmly placed within the cathelicidin family of host defense peptides. nih.govnih.gov

The defining feature of cathelicidins is the conserved cathelin prodomain, which is shared across a wide range of vertebrates. nih.gov Phylogenetic trees constructed using the amino acid sequences of this conserved domain show that cathelicidins from different mammalian lineages, such as artiodactyls (e.g., cattle) and primates, cluster together. researchgate.netresearchgate.net However, the mature peptide sequences are extremely diverse, suggesting a rapid evolution of the effector domain. ingentaconnect.com

PrAMPs are not confined to mammals and have been identified in a diverse array of organisms, including insects, crustaceans, and mollusks. mdpi.comnih.gov The significant differences in gene structure and primary sequences between PrAMPs from different phyla suggest that they may be products of convergent evolution, where unrelated organisms independently evolve similar proline-rich structures to fulfill a similar antimicrobial function. nih.gov For example, while mammalian PrAMPs are cathelicidins, insect PrAMPs like apidaecin and drosocin arise from different genetic precursors.

PrAMP FamilyRepresentative MembersSource Organism(s)Relationship to Cathelicidins
BactenecinsBac5, Bac7Cattle, Sheep, Goat (Artiodactyls)Member of the cathelicidin family.
ApidaecinsApidaecin 1aHoneybees, BumblebeesNot a cathelicidin; distinct evolutionary origin.
PenaeidinsPEN3Shrimp, CrustaceansNot a cathelicidin; unique domain structure.
OncocinsOncocinTrue bugs (Insects)Not a cathelicidin; distinct evolutionary origin.
AstacidinsAstacidin 1CrayfishNot a cathelicidin; shares motifs with mammalian and insect PrAMPs. mdpi.com

Phylogenetic analyses suggest that the genes for avian cathelicidins and mammalian neutrophilic granule peptides likely descended from a single ancestral gene before the divergence of birds and mammals. frontiersin.orgnih.gov

Evolutionary Dynamics of Gene Duplication and Diversification

The evolution of the PrAMP family has been significantly shaped by gene duplication and subsequent diversification. ed.ac.uk This process allows for the creation of new gene copies that are free to accumulate mutations, leading to novel functions or altered activity spectra without compromising the original gene's function. nih.gov

This evolutionary mechanism is particularly evident in the cathelicidin family. ingentaconnect.com In certain mammalian lineages, especially Cetartiodactyla (which includes cattle, sheep, and pigs), the cathelicidin locus has undergone repeated gene duplication events. This has resulted in a diverse arsenal (B13267) of cathelicidins within a single species, each with potentially distinct antimicrobial properties. ingentaconnect.com Sequence analyses indicate that some of these duplication events occurred before the radiation of species, while others are more recent. nih.gov

In crustaceans, the diversification of the penaeidin family of AMPs is also attributed to gene duplication, followed by positive Darwinian selection. mdpi.com This adaptive evolution has been particularly active in the proline-rich domains, accelerating the rate of amino acid substitutions and likely contributing to the peptides' functional diversification. mdpi.com In bacteria, gene duplication can serve as a mechanism for rapid adaptation, for instance, by increasing the copy number of a gene that confers antibiotic resistance. nih.govelifesciences.orgelifesciences.org

The process of gene duplication can initially enhance the robustness of a biological system. nih.gov Over evolutionary time, the duplicated genes can diverge, a process that greatly increases the potential for evolving new functions (evolvability). nih.gov

Conservation and Divergence across Different Organisms

A hallmark of the cathelicidin family, which includes mammalian PrAMPs, is the contrasting evolutionary pressures on different parts of the protein.

Conservation: The N-terminal cathelin prodomain is remarkably conserved across diverse vertebrate species, from fish to mammals. ingentaconnect.comnih.govresearchgate.net This high degree of conservation underscores its essential role in the processing, trafficking, and regulation of the mature peptide.

Divergence: In stark contrast, the C-terminal mature peptide domain is a hotbed of evolutionary change. ingentaconnect.com This region exhibits significant sequence hypervariability, even among closely related species. This rapid divergence is thought to be driven by the evolutionary arms race between the host and pathogens, where the host constantly evolves new peptide variants to counter microbial resistance mechanisms.

Bactenecin (B179754) family peptides are noted to be well-conserved among ruminants, indicating a more recent common ancestry and conserved function within this group. nih.gov In contrast, the broad distribution of PrAMPs across invertebrates and some vertebrates, but not primates, highlights both the ancient origins of this defense strategy and the significant divergence and loss that has occurred in different evolutionary lineages. mdpi.comnih.gov

Peptide/DomainOrganismal RangeDegree of ConservationInferred Evolutionary Pressure
Cathelin ProdomainVertebratesHighStrong purifying selection to maintain essential processing and regulatory functions.
Mature Peptide (Cathelicidins)VertebratesLow (Hypervariable)Strong positive selection (diversifying selection) driven by host-pathogen co-evolution.
BactenecinsRuminantsHighPurifying selection for a conserved function within the ruminant lineage.
Pro-Arg-Pro (PRP) MotifInsects, Mammals, MollusksModerate (Present in some families)Convergent or ancient conserved role in intracellular targeting.

Recombinant Expression and Purification Strategies

The production of sufficient quantities of the 6.5 kDa antibacterial protein for research is paramount and is often achieved through recombinant DNA technology. The gene encoding the protein, such as carcinin, can be expressed in bacterial systems to yield the desired peptide researchgate.net.

Expression Systems: A common strategy involves creating fusion proteins to enhance stability and simplify purification. Carrier proteins like glutathione-S-transferase (GST) or Staphylococcus aureus protein A are genetically fused to the peptide ubc.ca. The small metal-binding protein (SmbP) has also been used as a carrier, as it can improve soluble expression and reduce the formation of inclusion bodies mdpi.com. For instance, a recombinant peptide with a molecular weight of 7.5 kDa was successfully expressed as a secreted peptide in Pichia pastoris, with yields reaching up to 79.6 μg per 1 ml of culture medium under optimized conditions nih.gov. Expression is typically induced using agents like isopropyl-beta-d-thiogalactopyranoside (IPTG) in E. coli systems ubc.canih.gov.

Purification Techniques: Following expression, the fusion protein is purified from the cell lysate or culture supernatant. A multi-step purification process is standard.

Affinity Chromatography: This is the primary capture step. Systems like HisTrap FF columns are used for His-tagged proteins, while IgG Sepharose is employed for protein A fusions ubc.canih.gov.

Cleavage: The antibacterial peptide is then cleaved from its fusion partner. This can be achieved chemically, using reagents like cyanogen bromide (CNBr), or enzymatically with proteases such as Factor Xa ubc.ca.

Final Purification: The released peptide is purified to homogeneity using techniques like gel filtration chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) nih.govubc.ca. The purity and molecular weight are confirmed using methods such as SDS-PAGE and mass spectrometry researchgate.netnih.gov.

Table 1: Overview of Recombinant Production Steps

Step Technique Purpose Reference
Expression Fusion Protein System (e.g., GST, Protein A, SmbP) Increase stability, solubility, and aid purification. ubc.camdpi.com
Induction Chemical Inducers (e.g., IPTG) Trigger the expression of the recombinant gene. nih.gov
Initial Purification Affinity Chromatography (e.g., HisTrap, IgG Sepharose) Isolate the fusion protein from cellular components. ubc.canih.gov
Cleavage Chemical (CNBr) or Enzymatic (Factor Xa) Release the target peptide from the carrier protein. ubc.ca
Final Purification RP-HPLC, Gel Filtration Purify the peptide to a high degree of homogeneity. nih.gov

High-Throughput Screening for Novel Modulators and Analogs

High-throughput screening (HTS) is essential for discovering new molecules that can modulate the activity of the 6.5 kDa protein or for identifying synthetic analogs with enhanced properties. These methods facilitate the rapid screening of large libraries of compounds nih.govnih.gov.

Biosensor-Based Assays: A prominent HTS method utilizes live biosensor bacteria that express pH-dependent fluorescent proteins like pHluorin2 nih.govfrontiersin.orgnih.gov. When an antimicrobial peptide disrupts the bacterial membrane integrity, the internal pH changes, causing a detectable shift in fluorescence nih.govfrontiersin.org. This allows for a rapid, cost-effective screening of hundreds or thousands of compounds or bacterial supernatants for antimicrobial activity nih.govfrontiersin.orgnih.gov.

Growth-Based Microplate Assays: Traditional methods have been adapted for HTS, including microplate reader techniques that kinetically monitor bacterial growth in the presence of test compounds okstate.edu. By analyzing growth curves, the inhibitory effects of various molecules can be quickly quantified.

Computational Screening: In silico or computational screening is a powerful HTS approach. Large chemical databases, such as the ChemDiv database, can be virtually screened to identify compounds that are predicted to bind to and inhibit a target protein nih.govresearchgate.netresearchgate.net. This method was used to screen over 3,600 compounds to find potential inhibitors for the trimethoprim-resistant DfrA1 protein, identifying promising candidates for further testing researchgate.netresearchgate.net.

Screening for Analogs: HTS can also be applied to libraries of synthetic peptide analogs. For example, analogs of Plantaricin 149, a well-characterized bacteriocin, were designed and screened to find molecules with improved activity against multidrug-resistant bacteria mdpi.comnih.govnih.gov.

In Vitro Assays for Mechanistic Investigations

Understanding how the 6.5 kDa antibacterial protein kills bacteria requires a suite of in vitro assays designed to probe its mechanism of action.

Quantifying the potency of the antibacterial protein is the first step in its characterization.

Zone of Inhibition Assay: Also known as the agar well diffusion or spot plate assay, this method provides a qualitative assessment of antimicrobial activity okstate.edumdpi.com. The protein solution is placed on an agar plate seeded with bacteria. A clear zone around the point of application where bacterial growth is inhibited indicates activity okstate.edumdpi.com.

Colony Counting: To determine bactericidal (killing) versus bacteriostatic (inhibitory) effects, time-kill assays are performed mdpi.commdpi.com. Bacteria are exposed to the protein, and at various time points, samples are plated to count the number of viable cells (colony-forming units) mdpi.commdpi.com. A significant reduction in viable cells indicates a bactericidal mechanism mdpi.com.

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism mdpi.com. It is typically determined using a broth microdilution method in 96-well plates, where bacteria are exposed to serial dilutions of the protein nih.govnih.govmdpi.com. For example, a synthetic analog of Plantaricin 149 showed MIC values ranging from 1 mg/L to 128 mg/L for Gram-positive bacteria mdpi.comnih.govnih.gov.

Table 2: Representative MIC Values for Plantaricin 149 Analog (Pln149-PEP20)

Bacterial Type MIC Range (mg/L) Reference
Gram-positive 1 - 128 mdpi.comnih.govnih.gov
Gram-negative 16 - 512 mdpi.comnih.gov

A primary mechanism for many AMPs is the disruption of the bacterial cell membrane. Several assays are used to investigate this effect.

Outer Membrane Permeabilization: The fluorescent probe 1-N-phenylnapthylamine (NPN) is used to assess outer membrane damage. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Damage to the outer membrane allows NPN to enter, resulting in an increase in fluorescence nih.govmdpi.com.

Inner/Cytoplasmic Membrane Permeabilization: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the cytoplasmic membrane is compromised, PI enters the cell, binds to DNA, and fluoresces intensely nih.govnih.gov.

Membrane Depolarization: The integrity of the bacterial membrane potential can be monitored using potential-sensitive dyes like 3,3′-Dipropylthiadicarbocyanine iodide (diSC3(5)) nih.gov. Disruption of the membrane leads to depolarization and a corresponding increase in the dye's fluorescence nih.gov.

Ion Channel and Efflux Studies: The patch-clamp technique can be used to directly measure ion flow across the bacterial membrane, revealing if the protein forms pores or channels nih.govnih.govresearchgate.net. Studies on Plantaricin 149 showed that it could alter sodium channel currents, suggesting that its mechanism involves disrupting ion homeostasis, which can inhibit biofilm formation nih.govnih.gov.

While membrane disruption is a common mechanism for AMPs, some may also act on intracellular targets, such as enzymes. To investigate this, enzymatic inhibition assays are performed. In these assays, a specific bacterial enzyme is purified and its activity is measured in the presence and absence of the antibacterial protein. A reduction in enzymatic activity suggests that the protein may function by inhibiting essential metabolic pathways. While the primary mechanism of Plantaricin 149 is membrane disruption, investigating potential secondary intracellular targets through such assays remains a component of comprehensive mechanistic studies nih.govnih.gov.

Advanced Microscopy Techniques for Cellular Interactions (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)

Visualizing the direct effect of the antibacterial 6.5 kDa protein on bacterial cells provides powerful evidence of its mechanism.

Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of bacteria after treatment with the protein. This technique can reveal changes such as cell shrinkage, roughening of the cell surface, membrane blebbing, and the formation of pores or craters nih.govnih.govresearchgate.netnih.gov.

These advanced microscopic techniques provide direct visual confirmation of the destructive interactions between the antibacterial protein and the bacterial cell envelope, corroborating data from permeabilization and growth inhibition assays nih.govnih.govresearchgate.netnih.gov.

Interactions with Bacterial Resistance Mechanisms

Understanding Bacterial Counter-Strategies and Evasion Mechanisms

Bacteria have evolved a sophisticated arsenal (B13267) of defense mechanisms to counteract the effects of antimicrobial peptides. While direct studies on the evasion of the Antibacterial 6.5 kDa protein are limited, the general principles of bacterial resistance to cationic antimicrobial peptides provide a framework for understanding potential counter-strategies.

One of the primary mechanisms of bacterial defense involves the modification of the bacterial cell surface to reduce the net negative charge, thereby electrostatically repelling the positively charged AMPs. This can be achieved through various enzymatic alterations of cell wall components. For instance, in Gram-positive bacteria, the D-alanylation of teichoic acids and the lysinylation of phosphatidylglycerol introduce positive charges, diminishing the binding affinity of cationic peptides. Similarly, Gram-negative bacteria can modify the lipid A portion of lipopolysaccharide (LPS) with positively charged moieties like phosphoethanolamine and 4-amino-4-deoxy-L-arabinose.

Another significant evasion strategy is the proteolytic degradation of the antimicrobial peptide. Bacteria can secrete proteases that cleave and inactivate AMPs before they can reach their target on the cell membrane. The susceptibility of the this compound to such degradation would depend on its specific amino acid sequence and structural conformation.

Furthermore, bacteria can employ efflux pumps to actively transport antimicrobial peptides out of the cell, preventing them from reaching lethal concentrations at their site of action. The overexpression of these pumps is a common mechanism of resistance to a wide range of antimicrobial compounds. Finally, the formation of biofilms provides a physical barrier that can impede the penetration of antimicrobial agents, including the this compound. The extracellular polymeric substance (EPS) matrix of the biofilm can trap or neutralize the peptide, protecting the embedded bacterial community.

Table 1: General Bacterial Counter-Strategies to Cationic Antimicrobial Peptides

MechanismDescriptionExamples of Bacterial Genera
Surface Charge Modification Enzymatic alteration of cell surface components (e.g., teichoic acids, LPS) to increase positive charge and repel cationic AMPs.Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella spp.
Proteolytic Degradation Secretion of proteases that cleave and inactivate the antimicrobial peptide.Pseudomonas aeruginosa, Enterococcus faecalis, Streptococcus pyogenes
Efflux Pumps Active transport of the antimicrobial peptide out of the bacterial cell.Escherichia coli, Staphylococcus aureus, Campylobacter jejuni
Biofilm Formation Production of an extracellular matrix that acts as a physical barrier and can sequester antimicrobial peptides.Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae

Studies on Cross-Resistance Patterns in Research Isolates

The issue of cross-resistance, where resistance to one antimicrobial agent confers resistance to another, is a critical consideration in the development of new drugs. To date, specific studies investigating cross-resistance patterns between the this compound and conventional antibiotics in research isolates have not been extensively reported in the available scientific literature.

However, the unique mode of action of many antimicrobial peptides, which often involves direct interaction with and disruption of the bacterial membrane, suggests a lower potential for cross-resistance with antibiotics that target specific intracellular processes such as DNA replication, protein synthesis, or cell wall biosynthesis. The development of resistance to membrane-disrupting peptides would likely require significant alterations in the fundamental structure of the bacterial cell membrane, which may come at a high fitness cost to the bacterium.

Future research should focus on exposing bacterial isolates with well-characterized resistance mechanisms to conventional antibiotics (e.g., beta-lactams, aminoglycosides, fluoroquinolones) to the this compound. Such studies would be invaluable in determining whether pre-existing resistance to traditional antibiotics impacts the efficacy of this novel protein and vice versa.

Potential for Overcoming Antimicrobial Resistance in Laboratory Settings

The potential of the this compound to overcome existing antimicrobial resistance is a key area of interest. While specific in-vitro studies detailing its efficacy against a broad panel of multidrug-resistant clinical isolates are not yet widely available, the general properties of antimicrobial peptides from marine invertebrates offer promising insights.

Antimicrobial peptides from crustaceans have been shown to be effective against a range of pathogenic bacteria. The broad-spectrum activity of the this compound against both Gram-positive and Gram-negative bacteria suggests a mechanism of action that targets conserved structures of the bacterial cell envelope. This is a significant advantage, as it may be less susceptible to the target-specific resistance mechanisms that plague many conventional antibiotics.

Laboratory studies would be instrumental in quantifying the in-vitro activity of the this compound against clinically relevant resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE). Determining the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for these organisms would provide a direct measure of its potential to combat antimicrobial resistance.

Furthermore, synergistic studies combining the this compound with conventional antibiotics could reveal its potential as an adjunctive therapy. Such combinations could potentially lower the required dosage of existing antibiotics, thereby reducing toxicity and the likelihood of resistance development.

Broader Academic Implications and Future Research Directions

Contributions to Fundamental Understanding of Host-Pathogen Molecular Interactions

The study of the 6.5 kDa antibacterial protein offers significant insights into the complex molecular dialogues between hosts and pathogens. By elucidating the mechanisms through which this protein exerts its antimicrobial activity, researchers can gain a more precise understanding of the initial stages of infection and the host's innate immune response. The interactions between pathogen-associated molecular patterns (PAMPs) and host pattern recognition receptors (PRRs) are central to this process. The 6.5 kDa protein, as a component of the host's defense, likely interacts with key bacterial structures or metabolic processes, providing a model system for studying these fundamental recognition events.

Detailed analysis of these interactions at the molecular level, including protein-protein and protein-nucleic acid interactions, can reveal conserved motifs and domains that are crucial for pathogenesis. Understanding how this antibacterial protein disrupts these processes can unveil novel targets for therapeutic intervention. The characterization of the bacterial molecules that this protein targets can provide a wealth of information for the development of drugs that mimic its mode of action.

Role in the Discovery of Novel Antimicrobial Agents from Natural Sources

The discovery and characterization of the 6.5 kDa antibacterial protein underscore the importance of natural sources as a reservoir for novel antimicrobial compounds. The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of diverse biological systems for new therapeutic leads. The isolation of potent antimicrobial peptides and proteins from various organisms highlights a promising avenue for drug discovery.

The study of this 6.5 kDa protein, often a proline-rich antimicrobial peptide (PrAMP), contributes to a growing body of knowledge about this class of molecules. PrAMPs are particularly interesting because they often have intracellular targets, such as the ribosome or the heat shock protein DnaK, leading to the inhibition of protein synthesis or misfolding. frontiersin.orgmdpi.com This mechanism is distinct from many conventional antibiotics that target cell wall synthesis or DNA replication, offering a potential solution to combat resistance. The exploration of natural sources for similar peptides, guided by the structural and functional characteristics of the 6.5 kDa protein, can accelerate the discovery of new antimicrobial agents.

Organism SourceClass of Antimicrobial Peptide/ProteinCommon Intracellular Target(s)
Insects (e.g., honeybee, milkweed bug)Proline-rich AMPs (e.g., Apidaecin, Oncocin)70S ribosome, DnaK frontiersin.org
Mammals (e.g., ruminants, pigs)Proline-rich AMPs (e.g., Bac5, Bac7, PR-39)Ribosome bohrium.com
Marine InvertebratesVarious AMPsRibosome, DnaK tandfonline.com

Application in Protein Engineering and Peptide Design

The 6.5 kDa antibacterial protein serves as a valuable template for protein engineering and peptide design. By understanding its structure-activity relationship, scientists can rationally design synthetic peptides with enhanced antimicrobial potency, improved stability, and reduced toxicity. The introduction of proline residues, for instance, has been shown to improve the therapeutic index of antimicrobial peptides.

Techniques such as sequence modification and the creation of chimeric peptides are being employed to optimize the properties of naturally occurring antimicrobial peptides. For example, extending the sequence of a synthetic PrAMP with amino acids from other PrAMPs has been shown to increase its activity against a range of pathogens. mdpi.com Molecular modeling and docking studies can further aid in predicting the interactions of designed peptides with their bacterial targets, such as the ribosome and DnaK, thereby guiding the design of more effective antimicrobial agents. tandfonline.com

Emerging Research Areas for Proline-Rich Antimicrobial Peptides

The field of proline-rich antimicrobial peptides is continually evolving, with several exciting research areas emerging. A key focus is on overcoming the limitations of AMPs for clinical applications, such as poor pharmacokinetics and susceptibility to proteases. Research is also expanding to investigate the activity of PrAMPs against a broader range of pathogens, including fungi and multidrug-resistant bacteria. frontiersin.orgacs.org

Furthermore, there is growing interest in the synergistic effects of PrAMPs with conventional antibiotics. Combining these peptides with existing drugs could potentially restore the efficacy of antibiotics to which bacteria have developed resistance. The development of deep learning and other computational tools is also accelerating the discovery of novel AMPs from genomic data, opening up new avenues for identifying and characterizing new members of the PrAMP family. nih.gov The continued study of the 6.5 kDa antibacterial protein and its relatives will undoubtedly fuel these emerging research directions, bringing us closer to a new generation of antimicrobial therapies.

Q & A

Q. How can post-translational modifications (PTMs) of the 6.5 kDa protein be characterized and linked to antibacterial function?

  • Methodology : Perform LC-MS/MS with collision-induced dissociation (CID) to identify PTMs (e.g., phosphorylation, glycosylation). Use PTM-specific inhibitors (e.g., tunicamycin for glycosylation) in MIC assays to assess functional impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.